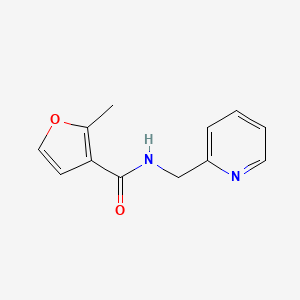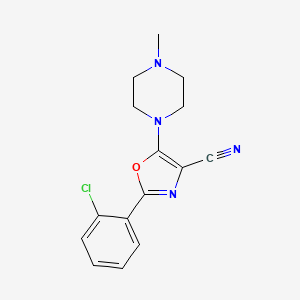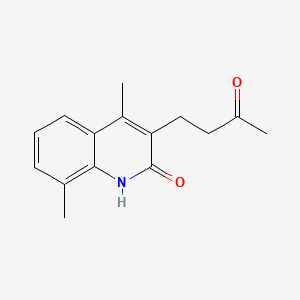![molecular formula C16H17N3O2 B5733128 N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
N-[3-(isobutyrylamino)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(isobutyrylamino)phenyl]nicotinamide, also known as IBPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IBPN is a derivative of nicotinamide, which is a form of vitamin B3.
Wirkmechanismus
The mechanism of action of N-[3-(isobutyrylamino)phenyl]nicotinamide is not fully understood, but it is believed to involve the activation of the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. This compound has been shown to increase NAD+ levels, which may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to improve glucose metabolism, reduce oxidative stress, and improve mitochondrial function. These effects may be beneficial for treating a range of diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(isobutyrylamino)phenyl]nicotinamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, this compound has been shown to have low toxicity, which makes it a promising candidate for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on N-[3-(isobutyrylamino)phenyl]nicotinamide. One area of interest is the development of this compound analogs that may have improved efficacy and specificity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating a range of diseases. Finally, studies are needed to investigate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of N-[3-(isobutyrylamino)phenyl]nicotinamide involves a series of chemical reactions starting with the reaction of 3-aminophenylboronic acid with isobutyryl chloride to produce N-(3-aminophenyl)isobutyramide. This compound is then reacted with nicotinoyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(isobutyrylamino)phenyl]nicotinamide has been studied for its potential applications in cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, this compound has been studied for its anti-inflammatory effects, which may be useful for treating inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(2)15(20)18-13-6-3-7-14(9-13)19-16(21)12-5-4-8-17-10-12/h3-11H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHHTHMNBCZIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
methanone](/img/structure/B5733058.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)

![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)


![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)


![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
